2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid
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Overview
Description
2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid is an organic compound characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 3 and 5, and a fluoroacetic acid moiety at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid typically involves the following steps:
Oxidation of 2,3,5-Trimethylpyridine: This step involves the oxidation of 2,3,5-trimethylpyridine to form 2,3,5-trimethylpyridine-N-oxide using hydrogen peroxide in an acetic acid solution.
Rearrangement and Hydrolysis: The resulting N-oxide is then subjected to rearrangement and hydrolysis to yield 3,5-dimethyl-2-hydroxymethylpyridine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoroacetic acid moiety can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid solution.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted fluoroacetic acid derivatives .
Scientific Research Applications
2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit certain enzymes by mimicking natural substrates, thereby interfering with metabolic pathways . The pyridine ring may also participate in binding interactions with proteins, affecting their function .
Comparison with Similar Compounds
5-Methoxy-2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole: A compound with a similar pyridine ring structure but different functional groups.
2-(4,6-Dihydroxy-3,5-dimethylpyridin-2-yl)acetic acid: Another compound with a pyridine ring and acetic acid moiety.
Uniqueness: 2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-6(2)8(11-4-5)7(10)9(12)13/h3-4,7H,1-2H3,(H,12,13) |
InChI Key |
FCBCVLANYANJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C(=O)O)F)C |
Origin of Product |
United States |
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